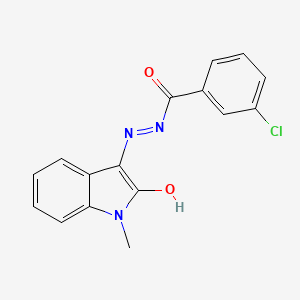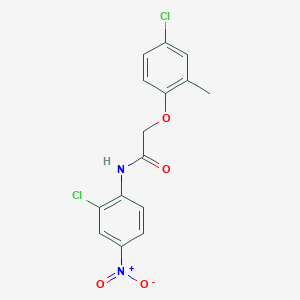![molecular formula C26H22F2N2O2 B11695229 (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Ethenyl Linkage: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenyl group.
Esterification: The final step involves the esterification of the intermediate with 4-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzodiazole derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL BENZOATE
- (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-CHLOROBENZOATE
Uniqueness
The presence of the 4-fluorobenzoate group in (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity to molecular targets, and improved metabolic stability compared to similar compounds.
Propriétés
Formule moléculaire |
C26H22F2N2O2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H22F2N2O2/c1-17(2)16-30-23-6-4-3-5-22(23)29-25(30)15-24(18-7-11-20(27)12-8-18)32-26(31)19-9-13-21(28)14-10-19/h3-15,17H,16H2,1-2H3/b24-15+ |
Clé InChI |
XFRIWSAFDWRSKX-BUVRLJJBSA-N |
SMILES isomérique |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)



![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)


![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)

![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
